tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate
説明
tert-Butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is a naphthyridine derivative featuring a bicyclic heteroaromatic core with a bromine substituent at position 3, a ketone group at position 2, and a tert-butyl carbamate protecting group at position 6. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine atom and the versatility of the carbamate group for further functionalization . Its partially saturated tetrahydro-naphthyridine ring system contributes to conformational stability, which is advantageous in drug design for optimizing target binding .
特性
分子式 |
C13H17BrN2O3 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC名 |
tert-butyl 3-bromo-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17) |
InChIキー |
BCOQRZTYLASMLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Br |
製品の起源 |
United States |
類似化合物との比較
Structural and Substituent Variations
Key analogs of this compound differ in halogenation, ring saturation, and functional groups. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The dichloro derivative (ClogP ~3.1) is more lipophilic than the bromo-oxo target compound (ClogP ~2.8), impacting membrane permeability and solubility.
- Molecular Weight : The target compound (MW 329.2 g/mol) falls within the typical range for drug-like molecules, whereas the dichloro analog (MW 303.18 g/mol) may exhibit better bioavailability due to lower molecular weight.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate?
The synthesis typically involves multi-step reactions starting with naphthyridine core formation, followed by bromination and Boc (tert-butoxycarbonyl) protection. Key steps include:
- Cyclization : Formation of the tetrahydro-naphthyridine scaffold via intramolecular condensation or cycloaddition reactions under reflux conditions (e.g., using DMF or THF as solvents) .
- Bromination : Electrophilic substitution at the 3-position using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .
- Protection : Introduction of the tert-butyl carboxylate group via Boc-anhydride under basic conditions (e.g., DMAP, DIPEA) . Methodological Tip: Monitor reaction progress using TLC or LC-MS to optimize intermediate isolation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Resolves regiochemistry of bromine substitution and confirms the tetrahydro-naphthyridine scaffold. For example, the downfield shift of the carbonyl (C=O) proton near δ 8.5 ppm in ¹H NMR indicates the 2-oxo group .
- HRMS : Validates molecular weight (e.g., [M+H⁺] = 327.17 for C₁₃H₁₅BrN₂O₃) .
- X-ray Crystallography : Resolves ambiguity in stereochemistry or crystal packing, though this requires high-purity crystals .
Advanced Research Questions
Q. How can low yields during bromination be addressed in the synthesis of this compound?
Low yields often arise from competing side reactions (e.g., over-bromination or ring oxidation). Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce halogen scrambling .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the oxo group . Data Contradiction Note: Some protocols report higher yields with NBS over Br₂ due to milder conditions , while others favor Br₂ for cost efficiency .
Q. What strategies are used to analyze contradictory biological activity data for this compound?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:
- Assay Conditions : Variability in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols across labs.
- Structural Analogues : Compare with similar naphthyridines (e.g., tert-butyl 3-amino derivatives) to isolate the role of the bromo-oxo moiety .
- Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinases) to validate pharmacophore alignment .
Q. How is the reactivity of the bromo group exploited in further functionalization?
The C-Br bond undergoes:
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
- Nucleophilic Substitution : Replacement with amines (e.g., NH₃ in ethanol) to generate 3-amino derivatives for SAR studies . Caution: Protect the oxo group during these reactions to avoid side reactions .
Methodological Tables
| Spectroscopic Data | Key Peaks | Technique | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.48 (s, 9H, Boc), δ 4.35 (m, 2H, CH₂) | 500 MHz | |
| HRMS (ESI+) | m/z 327.17 [M+H⁺] | Q-TOF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
